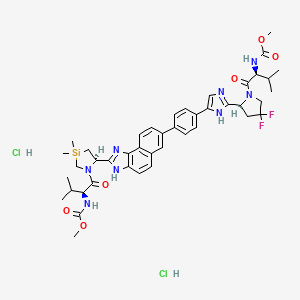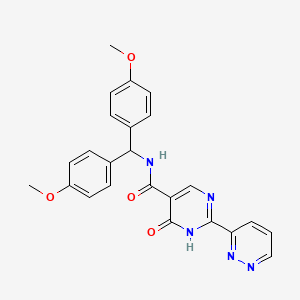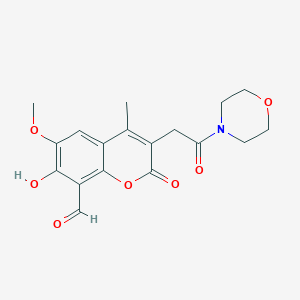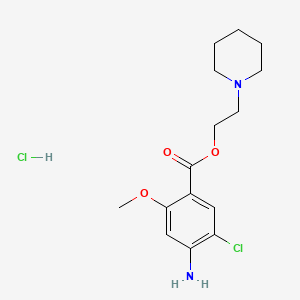
2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide
Descripción general
Descripción
This compound, also known as MM-206 , has a molecular formula of C22H12F5NO3S2 and a molecular weight of 497.5 g/mol . It contains a benzenesulfonamide group attached to a 4-hydroxy-3-phenylsulfanylnaphthalen-1-yl group, with five fluorine atoms attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound includes a benzenesulfonamide group attached to a 4-hydroxy-3-phenylsulfanylnaphthalen-1-yl group . The benzene ring in the benzenesulfonamide group is substituted with five fluorine atoms . The InChI string and Canonical SMILES provide more details about the molecular structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 497.5 g/mol . It has a XLogP3-AA value of 5.9, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 10 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 497.01787640 g/mol . The topological polar surface area is 100 Ų . It has a heavy atom count of 33 .Aplicaciones Científicas De Investigación
Cancer Therapy: Inhibition of STAT3 Signaling
MM-206 is a cell-permeable, non-cytotoxic naphthalene sulfonamide compound that effectively inhibits STAT3 DNA-binding activity, with an IC50 value of 2.45 μM . It inhibits G-CSF-stimulated STAT3 phosphorylation in human AML cells and exhibits higher apoptosis-inducing potency in AML than ALL cultures . This suggests its potential as a therapeutic agent in cancer treatment, particularly for acute myeloid leukemia (AML), by targeting the STAT3 signaling pathway, which is often dysregulated in cancer.
Immunotherapy: Modulation of Immune Cell Recruitment
Research indicates that MM-206 may influence the immune response in hepatocellular carcinoma (HCC) by affecting the polarization of Kupffer cells . By driving M1 polarization, MM-206 could promote the recruitment of CD8+ T cells, which are crucial for the immune system’s ability to combat cancer. This application highlights the potential of MM-206 in immunotherapy, especially in the context of liver cancer.
Colorectal Cancer: Tumor Suppression
MM-206 has been implicated in the suppression of colorectal cancer (CRC) cell proliferation by targeting FMNL2, a gene involved in cell motility and metastasis . The compound’s ability to arrest CRC cells in the G1/G0 phase and accelerate apoptosis positions it as a promising candidate for CRC treatment.
Oral Cancer: Diagnostic Biomarker
In oral cancer, serum levels of MM-206-related microRNA-206 are significantly reduced compared to healthy controls . The correlation between miR-206 levels and clinicopathological parameters suggests that MM-206 or its derivatives could serve as biomarkers for the diagnosis and progression of oral cancer.
Mecanismo De Acción
Target of Action
The primary target of MM-206 is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor involved in many cellular processes such as cell growth and apoptosis . It is often upregulated in various types of cancers, making it a promising target for cancer therapy .
Mode of Action
MM-206 acts by inhibiting the STAT3 SH2 domain-phosphopeptide interaction . The SH2 domain of STAT3 is responsible for its dimerization and activation. By inhibiting this interaction, MM-206 prevents the activation of STAT3, thereby inhibiting its function .
Biochemical Pathways
The inhibition of STAT3 by MM-206 affects several biochemical pathways. STAT3 is involved in the JAK-STAT signaling pathway , which plays a crucial role in cell growth, differentiation, and survival . By inhibiting STAT3, MM-206 disrupts this pathway, leading to the induction of apoptosis, particularly in acute myeloid leukemia (AML) cell lines .
Result of Action
The primary result of MM-206’s action is the induction of apoptosis in cancer cells , particularly in AML cell lines . By inhibiting STAT3, MM-206 disrupts the cell growth and survival pathways, leading to cell death .
Propiedades
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F5NO3S2/c23-16-17(24)19(26)22(20(27)18(16)25)33(30,31)28-14-10-15(32-11-6-2-1-3-7-11)21(29)13-9-5-4-8-12(13)14/h1-10,28-29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJHEANDHXHGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F5NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)
![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)



![2-(4-Fluorophenyl)-5-(11-Fluoro-6h-Pyrido[2',3':5,6][1,3]oxazino[3,4-A]indol-2-Yl)-N-Methyl-6-[methyl(Methylsulfonyl)amino]-1-Benzofuran-3-Carboxamide](/img/structure/B609114.png)



![2-[1-(5-bromo-2-fluoro-benzyl)indol-3-yl]sulfonyl-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B609120.png)
![3,5-dichloro-N-[[(1R,5S)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide](/img/structure/B609127.png)